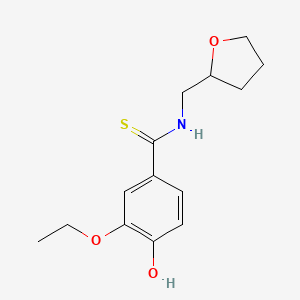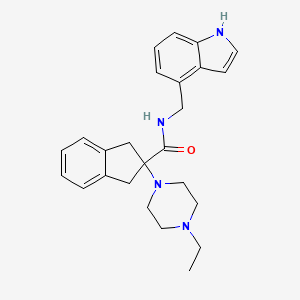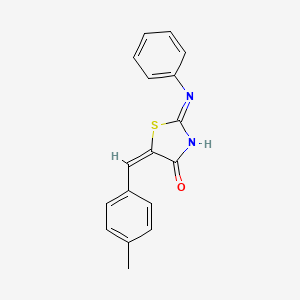![molecular formula C23H17BrN2O3 B6088687 2-[2-(4-bromo-2-hydroxyphenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B6088687.png)
2-[2-(4-bromo-2-hydroxyphenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(4-bromo-2-hydroxyphenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone, also known as BMQ, is a synthetic compound that belongs to the family of quinazolinone derivatives. BMQ is a potential pharmacological agent that has been studied for its various biological activities.
作用機序
The mechanism of action of 2-[2-(4-bromo-2-hydroxyphenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the progression of cancer and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of prostaglandins that are involved in inflammation. This compound has also been found to inhibit the activity of tyrosine kinase, which is an enzyme that is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis, which is a programmed cell death that is important for the removal of damaged or abnormal cells. In addition, this compound has been found to inhibit the growth and proliferation of cancer cells.
実験室実験の利点と制限
2-[2-(4-bromo-2-hydroxyphenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound also has potent biological activities, which make it a useful tool for studying the mechanisms of inflammation and cancer. However, there are also some limitations to using this compound in lab experiments. For example, this compound may have off-target effects that can complicate the interpretation of experimental results.
将来の方向性
For the study of 2-[2-(4-bromo-2-hydroxyphenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone include investigating its therapeutic potential, studying its structure-activity relationship, and developing novel synthetic methods.
合成法
2-[2-(4-bromo-2-hydroxyphenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone can be synthesized through a multi-step reaction process. The first step involves the condensation of 2-amino-4-bromo phenol and 2-methoxybenzaldehyde to form 2-[2-(4-bromo-2-hydroxyphenyl)vinyl]-3-methoxybenzaldehyde. This intermediate is then reacted with anthranilic acid in the presence of a catalyst to form the final product, this compound.
科学的研究の応用
2-[2-(4-bromo-2-hydroxyphenyl)vinyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone has been studied extensively for its various biological activities. It has been found to possess potent anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and inflammation.
特性
IUPAC Name |
2-[(E)-2-(4-bromo-2-hydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O3/c1-29-21-9-5-4-8-19(21)26-22(13-11-15-10-12-16(24)14-20(15)27)25-18-7-3-2-6-17(18)23(26)28/h2-14,27H,1H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLGWSHCWGRFDV-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C=CC4=C(C=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=C(C=C(C=C4)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorobenzyl)-3-[1-(spiro[2.3]hex-1-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6088614.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B6088627.png)

![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B6088651.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]benzamide](/img/structure/B6088659.png)
![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-phenylacrylamide](/img/structure/B6088662.png)
![N-ethyl-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(1-pyrrolidinyl)ethanamine](/img/structure/B6088672.png)


![N-{2-[(2-methoxy-5-methylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B6088695.png)
![3-(1,3-benzodioxol-5-yl)-N-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B6088710.png)
![2'-[({4-[(2-thienylcarbonyl)amino]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B6088718.png)